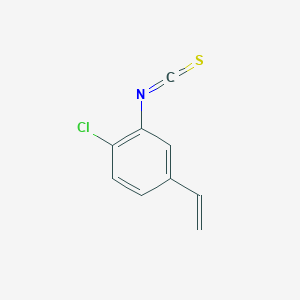
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- is an organic compound with the molecular formula C9H6ClNS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethenyl group, and an isothiocyanato group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- typically involves the following steps:
Chlorination: Benzene undergoes chlorination in the presence of a catalyst such as iron(III) chloride (FeCl) to form chlorobenzene.
Vinylation: Chlorobenzene is then subjected to a vinylation reaction, where an ethenyl group is introduced using reagents like acetylene in the presence of a catalyst.
Isothiocyanation: The final step involves the introduction of the isothiocyanato group. This can be achieved by reacting the vinylated chlorobenzene with thiophosgene (CSCl) under controlled conditions.
Industrial Production Methods
Industrial production of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Addition Reactions: The ethenyl group can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Halogens (Cl, Br), hydrogen gas (H) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atom.
Addition: Formation of dihalo derivatives, hydrogenated products, etc.
Oxidation and Reduction: Formation of alcohols, ketones, or reduced hydrocarbons.
Scientific Research Applications
Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-ethenyl-2-isothiocyanato- involves its interaction with various molecular targets. The isothiocyanato group is known to react with nucleophiles, such as amino groups in proteins, leading to the formation of covalent bonds. This can result in the modification of protein function and activity, which is of interest in both biological and industrial contexts.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-chloro-4-ethenyl-: Similar structure but lacks the isothiocyanato group.
Benzene, 1-isothiocyanato-4-methyl-: Similar structure but has a methyl group instead of an ethenyl group.
Properties
CAS No. |
58590-50-4 |
|---|---|
Molecular Formula |
C9H6ClNS |
Molecular Weight |
195.67 g/mol |
IUPAC Name |
1-chloro-4-ethenyl-2-isothiocyanatobenzene |
InChI |
InChI=1S/C9H6ClNS/c1-2-7-3-4-8(10)9(5-7)11-6-12/h2-5H,1H2 |
InChI Key |
YAYBOLABRIXJHI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Cl)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















